molecular formula C22H29FO6 B193514 6beta-Hydroxydexamethasone CAS No. 55879-47-5

6beta-Hydroxydexamethasone

Katalognummer: B193514
CAS-Nummer: 55879-47-5
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: RVBSTEHLLHXILB-QODHSQIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6β-hydroxy Dexamethasone is a metabolite of dexamethasone that is more hydrophilic than the parent compound. Dexamethasone is metabolized by CYP3A4;  therefore, quantification of the dexamethasone metabolites, 6α- and 6β-hydroxy dexamethasone, can be used to determine CYP3A4 enzyme activity in humans. The formation of 6-hydroxy dexamethasone metabolites is species-specific, with hamsters producing the highest amount. In rats, dexamethasone hydroxylation is sex-specific, with male rats producing metabolites in similar ratios to humans and female rats producing fewer hydroxylated metabolites than male rats.
The hydrophilic metabolite of Dexamethasone.

Wirkmechanismus

Target of Action

6-Hydroxydexamethasone, also known as 6beta-Hydroxydexamethasone or 017VSH97RJ, is an active metabolite of the synthetic glucocorticoid dexamethasone . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the regulation of gene expression, leading to a variety of downstream effects .

Mode of Action

6-Hydroxydexamethasone binds to the glucocorticoid receptor, leading to changes in gene expression . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The interaction with its targets results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The compound is formed from dexamethasone by the cytochrome P450 (CYP) isoform CYP3A4 . This transformation is part of the metabolic pathway of dexamethasone, a widely used corticosteroid. The formation of 6-Hydroxydexamethasone represents a step in the body’s process of metabolizing and eliminating dexamethasone .

Pharmacokinetics

It is known that the parent compound, dexamethasone, exhibits time-dependent pharmacokinetics . This means that the clearance of dexamethasone from the body can change over time, particularly with persistent administration . This could potentially influence the levels of 6-Hydroxydexamethasone in the body.

Result of Action

The primary result of 6-Hydroxydexamethasone’s action is a reduction in inflammation. This is achieved through its effects on the glucocorticoid receptor, leading to decreased vasodilation, capillary permeability, and leukocyte migration . In addition, 6-Hydroxydexamethasone has been shown to reduce cortisol production in rats .

Eigenschaften

IUPAC Name

(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBSTEHLLHXILB-QODHSQIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204471
Record name 6-Hydroxydexamethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55879-47-5
Record name 6-Hydroxydexamethasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55879-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxydexamethasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055879475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxydexamethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-HYDROXYDEXAMETHASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/017VSH97RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Hydroxydexamethasone
Reactant of Route 2
6beta-Hydroxydexamethasone
Reactant of Route 3
6beta-Hydroxydexamethasone
Reactant of Route 4
6beta-Hydroxydexamethasone
Reactant of Route 5
6beta-Hydroxydexamethasone
Reactant of Route 6
6beta-Hydroxydexamethasone
Customer
Q & A

Q1: What are the major metabolic pathways of dexamethasone in the human liver, and how does 6β-hydroxydexamethasone fit into this picture?

A1: Research using human liver microsomes has identified several key metabolic pathways for dexamethasone []. Primarily, dexamethasone undergoes 6β-hydroxylation, 6α-hydroxylation, and side-chain cleavage to form 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). Notably, 9α-F-A can be further metabolized via 6-hydroxylation. Among these metabolites, 6β-hydroxydexamethasone is a major product generated by the liver. []

Q2: Which enzyme is primarily responsible for the formation of 6β-hydroxydexamethasone in the human liver, and are there any known inhibitors of this process?

A2: The cytochrome P450 enzyme, specifically CYP3A4, plays a crucial role in catalyzing both 6α- and 6β-hydroxylation of dexamethasone in human liver cells []. This conclusion is supported by the strong inhibitory effects observed with ketoconazole, a known potent inhibitor of CYP3A4, on the formation of both 6α- and 6β-hydroxydexamethasone. Furthermore, a positive correlation was observed between CYP3A4 expression levels and the rate of 6β-hydroxydexamethasone formation, further supporting the role of CYP3A4 in this metabolic pathway []. Interestingly, ellipticine and gestodene were also found to significantly inhibit 6-hydroxylation, suggesting they may also interact with CYP3A4, contrary to previous assumptions about ellipticine's selectivity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.